1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one
Overview
Description
1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one is a synthetic organic compound characterized by its unique structure, containing a tert-butylsulfanyl group and a fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one involves a multi-step process starting from fluorinated benzene derivatives. The tert-butylsulfanyl group is typically introduced through a nucleophilic substitution reaction, followed by further functionalization to yield the final ketone structure.
Industrial Production Methods
Industrially, this compound can be produced using scalable synthesis routes that involve similar reaction steps but under optimized conditions to ensure higher yields and purity. These conditions often include precise temperature control, use of efficient catalysts, and high-purity reagents to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one undergoes various chemical reactions including:
Oxidation: : It can be oxidized to form sulfoxides or sulfones.
Reduction: : The carbonyl group can be reduced to form alcohols.
Substitution: : Halogenation, alkylation, and acylation reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation reactions often utilize oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution reactions typically involve strong bases or acids and can occur under various temperature and solvent conditions.
Major Products
Oxidation leads to sulfoxides or sulfones.
Reduction results in alcohols.
Substitution yields a variety of substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Used as an intermediate in organic synthesis, facilitating the formation of complex molecules. Biology and Medicine
Investigated for potential pharmacological activities, including as a precursor for drug development. Industry
Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through its reactive functional groups. The tert-butylsulfanyl group and fluorophenyl moiety are key to its reactivity, allowing it to interact with various molecular targets. These interactions can lead to modifications in biological pathways or the synthesis of new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Methylsulfanyl)-5-fluorophenyl]ethan-1-one
1-[2-(Ethylsulfanyl)-5-fluorophenyl]ethan-1-one
Uniqueness
The tert-butylsulfanyl group in 1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one provides steric hindrance and unique electronic properties that differentiate it from other similar compounds, influencing its reactivity and applications.
Conclusion
This compound is a versatile compound with significant importance in synthetic organic chemistry, pharmaceuticals, and industrial applications. Its unique structure allows for a wide range of chemical reactions, making it a valuable intermediate in various scientific and industrial processes.
Biological Activity
1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one, also known as a derivative of acetophenone, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies.
The molecular formula of this compound is C12H15FOS. It features a tert-butylsulfanyl group attached to a fluorinated phenyl ring, which may influence its biological interactions.
Property | Value |
---|---|
Molecular Weight | 226.31 g/mol |
Boiling Point | Not specified |
Solubility | Not specified |
Structure | Chemical Structure |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antiviral and anticancer agent.
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiviral properties against various viruses, including flaviviruses such as Zika and dengue. The mechanism often involves inhibition of viral proteases. For instance, structural analogs have shown IC50 values in the low micromolar range, suggesting that modifications to the phenyl ring can enhance activity against specific viral targets .
Anticancer Activity
In cancer research, derivatives of phenyl ethanones have been explored for their cytotoxic effects. The presence of the tert-butylsulfanyl group may enhance lipophilicity and cellular uptake, potentially increasing the compound's effectiveness against tumor cells. Studies have shown that modifications at the para position of the phenyl ring can lead to a significant increase in cytotoxicity against various cancer cell lines .
Case Studies
Case Study 1: Antiviral Efficacy
In a study examining the structure-activity relationship (SAR) of phenyl ethanones, researchers synthesized several derivatives, including those with fluorine substitutions. The compound exhibited an IC50 value of approximately 3.14 μM against the NS2B-NS3 protease of Zika virus, indicating moderate antiviral activity. The presence of bulky groups like tert-butyl was found to enhance inhibitory potency significantly .
Case Study 2: Anticancer Properties
A series of experiments evaluated the cytotoxic effects of various substituted phenyl ethanones on human cancer cell lines. It was found that compounds with a tert-butylsulfanyl moiety demonstrated enhanced cytotoxicity compared to their unsubstituted counterparts. This suggests that the structural modifications can lead to improved therapeutic profiles .
Properties
IUPAC Name |
1-(2-tert-butylsulfanyl-5-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FOS/c1-8(14)10-7-9(13)5-6-11(10)15-12(2,3)4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMZVVMRMCKPAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)SC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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